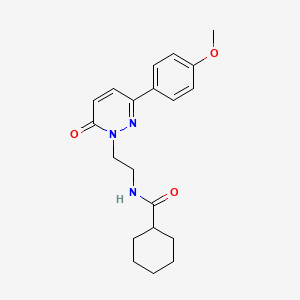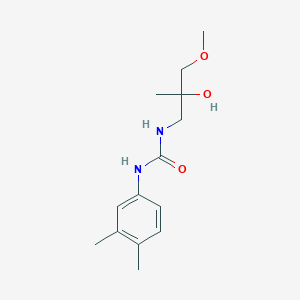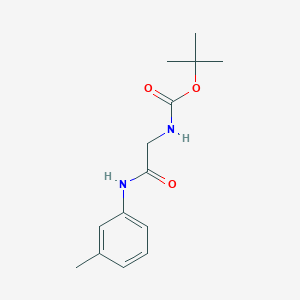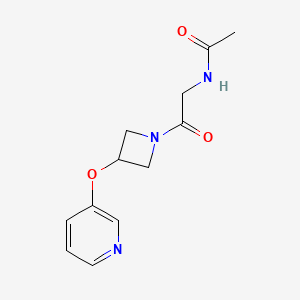
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. However, it appears to be related to a class of compounds known as acetamides1. Acetamides are a group of organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. They are derived from acetic acid and have the general formula CH3CONR2, where R can be a variety of groups1.
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps and a variety of chemical reactions. Unfortunately, there is no specific information available on the synthesis of “N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide”. However, related compounds are often synthesized through reactions such as nitration, conversion of nitro groups to amines, bromination2, and Friedel Crafts acylation followed by a Clemmensen Reduction2.Molecular Structure Analysis
The molecular structure of a compound can be determined using a variety of techniques, including X-ray diffraction, NMR spectroscopy, and mass spectrometry. Unfortunately, there is no specific information available on the molecular structure of “N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide”. However, related compounds such as “Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-” have been analyzed using these techniques1.Chemical Reactions Analysis
The chemical reactions that a compound can undergo are determined by its molecular structure. Unfortunately, there is no specific information available on the chemical reactions of “N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide”. However, related compounds can undergo a variety of reactions, including multistep synthesis involving nitration, conversion of nitro groups to amines, bromination2, and Friedel Crafts acylation followed by a Clemmensen Reduction2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its molecular weight, melting point, boiling point, and solubility. Unfortunately, there is no specific information available on the physical and chemical properties of “N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide”. However, related compounds such as “Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-” have a molecular weight of 223.26831.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure Analysis
Compounds with structural similarities have been synthesized and analyzed for their chemical properties and potential biological activities. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas, showcasing the innovative approaches to creating novel chemical entities with potential therapeutic applications (Sañudo et al., 2006).
Crystal Structure and Characterization
The characterization and crystal structure analysis of derivatives, such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, provide foundational knowledge for understanding the molecular interactions and stability of these compounds, which is crucial for their potential application in drug design and development (Özer et al., 2009).
Electrophilic Aminations and Derivative Synthesis
The electrophilic amination process with oxaziridines demonstrates the synthetic versatility of cyclohexane derivatives, leading to a variety of functionalized compounds. These methodologies are significant for the development of compounds with potential pharmacological activities (Andreae & Schmitz, 1991).
Heterocyclic Derivative Syntheses
The synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation indicates the potential for creating complex molecules that could serve as lead compounds in drug discovery (Bacchi et al., 2005).
Biological Activity Studies
Studies on the antimicrobial and antioxidant activities of synthesized compounds, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, underscore the potential biomedical applications of these molecules. The exploration of their biological activities is a critical step toward the development of new therapeutics (Raghavendra et al., 2016).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, there is no specific information available on the safety and hazards of “N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide”. However, it is always important to handle chemical compounds with care, using appropriate personal protective equipment and following safe laboratory practices.
Zukünftige Richtungen
The future directions for research on “N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could involve experimental studies as well as computational modeling and simulations. Additionally, if this compound shows biological activity, it could be investigated for potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-26-17-9-7-15(8-10-17)18-11-12-19(24)23(22-18)14-13-21-20(25)16-5-3-2-4-6-16/h7-12,16H,2-6,13-14H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFWYSRRJNFAIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2588683.png)
![7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde](/img/structure/B2588685.png)
![N-Methyl-N-[2-(4-methylphenoxy)ethyl]sulfamoyl fluoride](/img/structure/B2588686.png)
![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2588687.png)
![3,5-bis(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2588688.png)
![4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2588690.png)
![5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588694.png)
![N-(3-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2588695.png)


![(3-(Ethylthio)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2588701.png)

